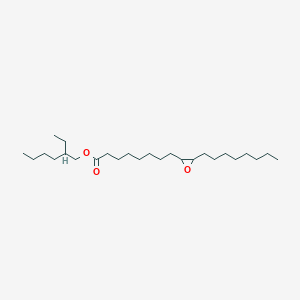

9,10-Epoxyoctadecanoic acid, 2-ethylhexyl ester

Description

Properties

IUPAC Name |

2-ethylhexyl 8-(3-octyloxiran-2-yl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O3/c1-4-7-9-10-12-15-19-24-25(29-24)20-16-13-11-14-17-21-26(27)28-22-23(6-3)18-8-5-2/h23-25H,4-22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYRISKXBBQECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O3 | |

| Record name | 9,10-EPOXYOCTADECANOIC ACID, 2-ETHYLHEXYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025247 | |

| Record name | 2-Ethylhexyl 3-octyloxiran-2-octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

9,10-epoxyoctadecanoic acid, 2-ethylhexyl ester is a clear amber viscous liquid. (NTP, 1992), Liquid, Clear amber liquid; [CAMEO] | |

| Record name | 9,10-EPOXYOCTADECANOIC ACID, 2-ETHYLHEXYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Oxiraneoctanoic acid, 3-octyl-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl epoxystearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5106 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | 9,10-EPOXYOCTADECANOIC ACID, 2-ETHYLHEXYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 9,10-EPOXYOCTADECANOIC ACID, 2-ETHYLHEXYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.0894 at 77 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 9,10-EPOXYOCTADECANOIC ACID, 2-ETHYLHEXYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

5.2 mmHg at 77 °F ; 6.6 mmHg at 94.1 °F (NTP, 1992), 5.2 [mmHg] | |

| Record name | 9,10-EPOXYOCTADECANOIC ACID, 2-ETHYLHEXYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexyl epoxystearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5106 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

141-38-8, 29759-19-1 | |

| Record name | 9,10-EPOXYOCTADECANOIC ACID, 2-ETHYLHEXYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20343 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Oxiraneoctanoic acid, 3-octyl-, 2-ethylhexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl epoxystearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexyl epoxyoctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029759191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxiraneoctanoic acid, 3-octyl-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl 3-octyloxiran-2-octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 3-octyloxiran-2-octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethylhexyl epoxyoctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL EPOXYSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S19L3MD8ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYLHEXYL EPOXYSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action

Target of Action

Epoxides, a group to which this compound belongs, are known to be highly reactive and can interact with a variety of biological targets, including proteins and nucleic acids.

Mode of Action

Epoxides like 2-Ethylhexyl Epoxystearate are highly reactive due to the strain in their three-membered ring structure. They can undergo reactions with nucleophiles, leading to the opening of the epoxide ring. This reactivity allows them to interact with biological molecules, potentially leading to various biochemical effects.

Biochemical Pathways

Related compounds such as phthalates have been shown to undergo biodegradation through various pathways, including β-oxidation. It’s plausible that similar pathways could be involved in the metabolism of 2-Ethylhexyl Epoxystearate.

Pharmacokinetics

It’s known that the compound is a clear amber viscous liquid, insoluble in water, and has a boiling point of approximately 47061°C. These properties could influence its bioavailability and distribution within the body.

Result of Action

Given its reactivity, it could potentially lead to various biochemical effects depending on the specific biological targets it interacts with.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethylhexyl Epoxystearate. For instance, its reactivity could be influenced by the presence of catalysts or heat, leading to polymerization reactions that can be violent. Furthermore, its insolubility in water could affect its distribution in aquatic environments.

Biological Activity

9,10-Epoxyoctadecanoic acid, 2-ethylhexyl ester, also known as 2-ethylhexyl epoxystearate, is an ester derived from the epoxidation of octadecanoic acid (stearic acid). This compound has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

- Chemical Formula : C20H38O3

- Molecular Weight : 318.52 g/mol

- CAS Number : 141-38-8

Mutagenicity

Research indicates that 9,10-epoxyoctadecanoic acid, 2-ethylhexyl ester is not mutagenic . In a study assessing various compounds for mutagenicity, this ester was found to lack the mutagenic properties observed in other epoxide compounds such as glycidol . This finding is significant as it suggests a potentially safer profile for this compound in biological applications.

Anti-inflammatory Properties

Preliminary studies have suggested that the compound may exhibit anti-inflammatory activity . While specific mechanisms are yet to be fully elucidated, its structural similarity to other fatty acid derivatives known for anti-inflammatory effects warrants further investigation.

Cytotoxicity and Cell Viability

In vitro studies have shown that 9,10-epoxyoctadecanoic acid, 2-ethylhexyl ester does not significantly affect cell viability at concentrations commonly used in biological assays. This lack of cytotoxicity supports its potential use in formulations where safety is paramount.

Study on Epoxide Compounds

A comparative analysis of various epoxide compounds revealed that while many exhibit mutagenic properties, 9,10-epoxyoctadecanoic acid, 2-ethylhexyl ester stands out due to its non-mutagenicity. This study involved testing against a panel of bacterial strains and showed no significant increase in mutation frequency .

Anti-inflammatory Mechanism Exploration

Research exploring the anti-inflammatory mechanisms of fatty acid derivatives has included 9,10-epoxyoctadecanoic acid, 2-ethylhexyl ester as a candidate. The compound's ability to modulate inflammatory pathways could be linked to its structural characteristics. However, detailed mechanistic studies are needed to confirm these effects.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Butyl Epoxystearate (CAS 106-83-2)

Structural Differences : Butyl epoxystearate replaces the 2-ethylhexyl group with a butyl ester. Its molecular formula is C₂₂H₄₂O₃ (MW: 354.57 g/mol), making it smaller and less branched than the 2-ethylhexyl derivative .

Functional Properties :

- However, the 2-ethylhexyl ester’s larger size enhances resistance to migration and volatility, extending product longevity .

- Thermal Stability : Both compounds stabilize PVC via epoxy ring reactions with HCl (a degradation byproduct). The 2-ethylhexyl ester’s higher molecular weight may delay thermal decomposition compared to butyl epoxystearate .

Applications : Both are PVC stabilizers, but the 2-ethylhexyl variant is preferred in high-temperature applications due to superior volatility resistance .

Di(2-ethylhexyl) Adipate (CAS 103-23-1)

Structural Differences : Di(2-ethylhexyl) adipate (DEHA) is an adipate ester lacking an epoxide group. Its structure features two 2-ethylhexyl chains attached to a six-carbon adipic acid backbone .

Functional Properties :

- Plasticizing Mechanism: DEHA plasticizes via non-polar interactions, whereas the epoxy group in 9,10-epoxyoctadecanoate enables dual functionality (plasticization and acid scavenging) .

- Thermal Stability : DEHA lacks epoxy-mediated stabilization, making it less effective in preventing HCl-induced PVC degradation. However, DEHA offers better low-temperature flexibility .

Applications : DEHA is used in food packaging and flexible PVC products, while the epoxy ester is prioritized in technical applications requiring heat resistance .

Hexadecanoic Acid, 2-Ethylhexyl Ester (CAS 29806-73-3)

Structural Differences: This compound substitutes the epoxy octadecanoic acid with a saturated hexadecanoic acid (palmitic acid) chain . Functional Properties:

- Reactivity : The absence of an epoxide group eliminates acid-scavenging capability, reducing utility as a stabilizer.

- Applications: Primarily a lubricant or plasticizer in non-demanding environments, unlike the epoxy ester’s role in stabilized PVC .

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Thermal Stability | Epoxy Functionality |

|---|---|---|---|---|---|---|

| 9,10-Epoxyoctadecanoic acid, 2-ethylhexyl ester | 141-38-8 | C₂₆H₅₀O₃ | 382.6 | PVC stabilizer, plasticizer | High | Yes |

| Butyl epoxystearate | 106-83-2 | C₂₂H₄₂O₃ | 354.57 | PVC stabilizer, plasticizer | Moderate | Yes |

| Di(2-ethylhexyl) adipate | 103-23-1 | C₂₂H₄₂O₄ | 370.57 | Flexible PVC, food packaging | Low | No |

| Hexadecanoic acid, 2-ethylhexyl ester | 29806-73-3 | C₂₄H₄₈O₂ | 368.64 | Lubricant, non-stabilized plasticizer | Low | No |

Key Research Findings

- Reactivity: The epoxy ring in 9,10-epoxyoctadecanoate undergoes ring-opening reactions with alcohols or acids, forming alkoxyhydroxy or diol derivatives. This reactivity is critical for neutralizing HCl in PVC but varies with ester chain length .

- Synthesis and Stability : Enrichment methods, such as thin-layer chromatography (TLC), highlight differences in polarity among epoxy esters, influencing their purification and application .

- Toxicity : The 2-ethylhexyl ester exhibits mild skin irritation, whereas DEHA has raised endocrine disruption concerns, affecting regulatory preferences .

Preparation Methods

Epoxidation of Oleic Acid Followed by Esterification

This two-step method involves first epoxidizing oleic acid (cis-9-octadecenoic acid) to 9,10-epoxystearic acid, followed by esterification with 2-ethylhexanol.

Epoxidation of Oleic Acid

Oleic acid’s double bond at C9–10 is epoxidized using hydrogen peroxide (H₂O₂) and a catalyst. The CN112812001A patent describes a method using phosphotungstic acid or supported phosphotungstic acid as catalysts, achieving epoxidation at 20–80°C over 0.5–24 hours. The reaction avoids corrosive strong acids like sulfuric acid, enhancing environmental compatibility. Typical conditions include:

| Parameter | Value |

|---|---|

| Catalyst | Phosphotungstic acid |

| Temperature | 60°C |

| Reaction Time | 6–8 hours |

| H₂O₂ Concentration | 30–50 wt% |

| Yield | 85–90% |

The epoxidation mechanism involves the formation of a peroxo intermediate, which transfers an oxygen atom to the double bond.

Esterification with 2-Ethylhexanol

The resulting 9,10-epoxystearic acid is esterified with 2-ethylhexanol using titanium isopropylate as a catalyst, as detailed in the CN104529778A patent. Key conditions include:

| Parameter | Value |

|---|---|

| Catalyst | Titanium isopropylate |

| Temperature | 190–230°C |

| Molar Ratio | 1.6–1.72:1 (alcohol:acid) |

| Reaction Time | 4–5 hours |

| Acid Value | <0.2 mg KOH/g |

This method achieves high ester purity (>98%) but requires energy-intensive high-temperature conditions.

Esterification of Oleic Acid Followed by Epoxidation

Alternatively, oleic acid is first esterified to 2-ethylhexyl oleate, which is subsequently epoxidized.

Esterification of Oleic Acid

Esterification employs similar conditions to Section 2.1.2, yielding 2-ethylhexyl oleate. Titanium-based catalysts are preferred for their high activity and selectivity.

Epoxidation of 2-Ethylhexyl Oleate

The in-situ epoxidation method, described in the journal Epoxy Fatty Acid Ester Plasticizers, uses hydrogen peroxide and acetic acid in the presence of a strong acid catalyst (e.g., sulfuric acid). Peracetic acid forms in situ, epoxidizing the double bond under milder conditions:

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ |

| Temperature | 50–70°C |

| H₂O₂:Acetic Acid | 1:1 (molar ratio) |

| Reaction Time | 3–5 hours |

| Epoxide Conversion | 92–95% |

This route avoids isolating the epoxidized acid, streamlining production.

Enzymatic Epoxidation

Emerging approaches use lipases to catalyze epoxidation under mild conditions, though industrial scalability remains limited.

Metal-Free Catalysis

Recent studies explore iodine-based catalysts for epoxidation, reducing metal contamination risks.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Epoxidation → Ester | High epoxide purity | High-energy esterification | 85–90% |

| Ester → Epoxidation | Simplified isolation | Peracid handling risks | 92–95% |

The in-situ epoxidation method (Section 2.2.2) offers superior yields and operational efficiency, making it preferable for industrial use.

Catalysts and Reaction Conditions

Phosphotungstic acid (Section 2.1.1) and titanium isopropylate (Section 2.1.2) are benchmark catalysts for epoxidation and esterification, respectively. Sulfuric acid, while effective for in-situ epoxidation, poses corrosion challenges.

Industrial Applications and Scalability

The in-situ method’s compatibility with continuous reactors and reduced waste aligns with green chemistry principles. Recent patents highlight efforts to replace sulfuric acid with immobilized heteropolyacids to enhance sustainability .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 9,10-epoxyoctadecanoic acid, 2-ethylhexyl ester, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves esterification of 9,10-epoxyoctadecanoic acid with 2-ethylhexanol under acid catalysis. Optimization focuses on temperature control (60–80°C), solvent selection (e.g., toluene for azeotropic water removal), and catalyst choice (e.g., p-toluenesulfonic acid). Reaction progress is monitored via FT-IR for epoxy ring integrity and GC-MS for ester formation. Post-synthesis purification employs silica gel chromatography to isolate the ester from unreacted precursors .

Q. How can researchers determine the solubility and stability of this compound in different solvents for experimental workflows?

- Methodology : Solubility is quantified using gravimetric analysis in solvents like methanol, chloroform, and hexane. For example, solubility in methanol at 10 mM requires 0.3351 mL of stock solution per 1.6753 mL solvent . Stability is assessed via accelerated degradation studies under varying temperatures (4°C, -20°C, -80°C) and monitored by HPLC-UV for epoxy ring opening or ester hydrolysis. Long-term storage at -80°C preserves stability for ≥6 months .

Q. What analytical techniques are most effective for characterizing 9,10-epoxyoctadecanoic acid, 2-ethylhexyl ester?

- Methodology :

- GC-MS : Validates purity and identifies volatile byproducts using electron ionization (EI) mode.

- NMR (¹H and ¹³C) : Confirms ester linkage formation (e.g., δ 4.0–4.2 ppm for -CH2-O-CO-) and epoxy group integrity (δ 2.8–3.2 ppm for epoxy protons).

- FT-IR : Tracks epoxy C-O-C stretching (1250–950 cm⁻¹) and ester C=O (1740–1720 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data on the endocrine-disrupting potential of this compound be resolved?

- Methodology : Discrepancies arise from assay variability (e.g., EPA’s EDSP Tier 1 screening vs. OECD guidelines). A tiered approach is recommended:

In vitro receptor binding assays (e.g., estrogen/androgen receptor transactivation).

In vivo zebrafish embryo toxicity tests to assess developmental endpoints.

- Studies show no mutagenicity in Ames tests, but conflicting endocrine data require cross-validation using LC-MS/MS to quantify metabolite interference .

Q. What strategies are effective for analyzing trace levels of this compound in biological matrices?

- Methodology :

- Extraction : Solid-phase extraction (C18 columns) with chloroform-methanol (2:1 v/v).

- Derivatization : Trimethylsilylation (MSTFA, 12 h at 25°C) enhances GC-MS sensitivity for epoxy fatty acid derivatives.

- Quantification : Use deuterated internal standards (e.g., d4-9,10-epoxyoctadecanoic acid ester) to correct for matrix effects. Detection limits of 0.1 ng/mL are achievable .

Q. How does the compound’s stability vary under oxidative or hydrolytic conditions in environmental samples?

- Methodology :

- Hydrolytic Stability : Incubate in buffered solutions (pH 4–9) at 37°C. Monitor epoxy ring opening via LC-MS/MS (loss of m/z 143.1 fragment).

- Oxidative Stability : Expose to UV light (254 nm) with ROS scavengers (e.g., BHT). Epoxy degradation products (e.g., diols) are identified using HILIC-TOF-MS.

- Data show rapid hydrolysis at pH >8 and UV-induced epoxy cleavage within 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.